(2S)-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid
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Overview
Description
({[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID typically involves multiple steps. One common method starts with the preparation of 3,4-dimethyl-2-oxo-2H-chromen-7-ol, which is then reacted with acetic anhydride to form the corresponding acetate. This intermediate is further reacted with phenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
({[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, ({[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID has shown promise in various assays, including antimicrobial and anti-inflammatory activities .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases .
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ({[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- (3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXYACETIC ACID
- (8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY(PHENYL)ACETIC ACID
- 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE
Uniqueness
What sets ({[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H19NO6 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C21H19NO6/c1-12-13(2)21(26)28-17-10-15(8-9-16(12)17)27-11-18(23)22-19(20(24)25)14-6-4-3-5-7-14/h3-10,19H,11H2,1-2H3,(H,22,23)(H,24,25)/t19-/m0/s1 |
InChI Key |
URVDBVMHTCINRM-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
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